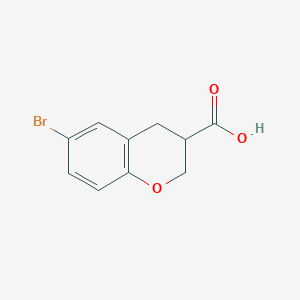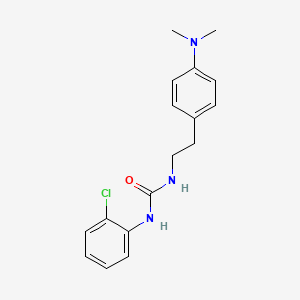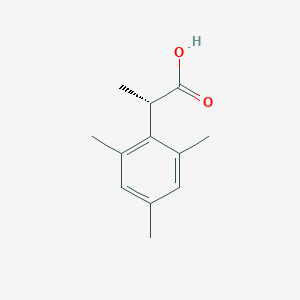
6-Bromochromane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromochromane-3-carboxylic acid is an organic compound that falls under the category of aryl halides . It is a white to pale cream powder . The molecular formula of this compound is C10H9BrO3 .
Synthesis Analysis
The synthesis of chromone-3-carboxylic acid, which is structurally similar to 6-Bromochromane-3-carboxylic acid, has been discussed in literature . The main routes for the synthesis of chromone-3-carboxylic acid rely on the oxidation or halogenation of formyl groups in 3-formylchromones and the hydrolysis of their functional derivatives .Molecular Structure Analysis
The molecular structure of 6-Bromochromane-3-carboxylic acid consists of a bromine atom attached to the 6th carbon of the chromane ring and a carboxylic acid group attached to the 3rd carbon .Scientific Research Applications
Synthetic Optimization for Chromone-based Ligands 6-Bromochromane-3-carboxylic acid and its derivatives are of significant interest due to their potential in the development of multitarget-directed ligands. An optimized microwave-assisted synthetic route for chromone-2-carboxylic acids, including 6-bromochromone-2-carboxylic acid, has been established. This optimized process enhances yield and purity, making it a vital step toward accelerating the discovery of chromone-based ligands. This synthetic method is versatile, safe, cost-effective, and suitable for creating diverse libraries of chromone scaffolds, which are pivotal in drug discovery and development (Cagide et al., 2019).
Photochemistry and Reactivity Studies The photochemistry of bromonaphthols, closely related to 6-bromochromane-3-carboxylic acid, has been explored to understand their behavior under different conditions. These studies reveal the generation of electrophilic carbene intermediates under specific conditions, showcasing the potential for novel reactivity and applications in synthetic chemistry. Such investigations provide insights into the molecular behavior that could be leveraged for designing advanced materials and catalysts (Pretali et al., 2009).
Mechanistic Insights into Organolithium Reactions Research on the reactions of organolithium reagents with halobenzoic acids, including compounds structurally similar to 6-bromochromane-3-carboxylic acid, provides valuable mechanistic insights. These studies highlight the selectivity and reactivity patterns that are crucial for the synthesis of complex organic molecules. Understanding these mechanisms aids in the development of novel synthetic strategies for pharmaceuticals and organic materials (Gohier et al., 2003).
Electrocatalytic Carboxylation Studies The electrocatalytic carboxylation of halopyridines with CO2 in ionic liquids represents a related field of study, illustrating the potential of halogenated carboxylic acids in sustainable chemistry. Such research underscores the importance of 6-bromochromane-3-carboxylic acid and its derivatives in developing eco-friendly synthetic methodologies. This approach avoids toxic solvents and catalysts, offering a green alternative for the synthesis of carboxylic acids (Feng et al., 2010).
Advanced Materials Development The exploration of novel heteroaromatic acromelic acid analogues from kainic acid, employing brominated intermediates, demonstrates the application of bromochromanes in material science. Such research leads to the development of new molecular architectures with potential applications in molecular electronics, highlighting the versatility of 6-bromochromane-3-carboxylic acid and its analogues in the synthesis of functional materials (Baldwin et al., 2001).
Mechanism of Action
Target of Action
It is structurally similar to cromoglicic acid , which is known to target mast cells . It’s also suggested that it may act on NMDA receptor subtypes Glu1/Glu2 .
Result of Action
If it acts similarly to cromoglicic acid, it might help in reducing allergic reactions and inflammation by inhibiting mast cell degranulation .
properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-chromene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCZGYZFEWAXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromochromane-3-carboxylic acid | |
CAS RN |
923225-74-5 |
Source


|
| Record name | 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4-ethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2845174.png)
![N-[2-(1-butylbenzimidazol-2-yl)ethyl]-4-hydroxybutanamide](/img/structure/B2845175.png)
![8-((2,4-Difluorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2845176.png)

![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B2845180.png)
![2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole](/img/structure/B2845182.png)
![Benzo[d]thiazol-2-yl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2845183.png)


![N-cyclohexyl-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2845189.png)

amine](/img/structure/B2845194.png)

